molecular formula C18H20BrNO2S B2625338 3-(2-bromophenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)propanamide CAS No. 1448028-43-0

3-(2-bromophenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)propanamide

Cat. No. B2625338
CAS RN: 1448028-43-0
M. Wt: 394.33
InChI Key: JISWAGRFUDULKP-UHFFFAOYSA-N
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Description

3-(2-bromophenyl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)propanamide is a chemical compound with potential applications in scientific research. It is a member of the class of amides and is commonly referred to as BPTP. BPTP is a synthetic compound that has been developed for use in laboratory experiments. It has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of various substituted phenyl azetidines and their potential as antimicrobial agents was explored. These compounds were characterized by elemental analysis, IR, 1H NMR, and Mass spectral analysis, indicating a methodology that could be relevant for the synthesis and study of similar compounds (Doraswamy & Ramana, 2013).

Potential Applications

  • Antimicrobial Activity

    The synthesized compounds were screened for antimicrobial activity, demonstrating a possible application area for related compounds in combating microbial infections (Doraswamy & Ramana, 2013).

  • Antibacterial Activity

    Derivatives synthesized from similar chemical processes were tested for their antibacterial properties against specific pathogens, suggesting a route by which the compound could be evaluated for antibacterial efficacy (Tumosienė et al., 2012).

Chemical Properties and Reactivity

  • A study on deprotonation reactions of β-Bromopropionanilides revealed selective pathways to synthesize β-lactams or acrylanilides, indicating the chemical versatility and potential for producing biologically active molecules (Pandolfi et al., 2019).

  • Fluorescent ATRP Initiators

    The synthesis of a coumarin-based fluorescent ATRP initiator shows the compound's utility in polymer science, suggesting that related compounds might be used in material science or as markers in biological systems (Kulai & Mallet-Ladeira, 2016).

properties

IUPAC Name

3-(2-bromophenyl)-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNO2S/c1-23-15-9-6-14(7-10-15)17(21)12-20-18(22)11-8-13-4-2-3-5-16(13)19/h2-7,9-10,17,21H,8,11-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISWAGRFUDULKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(CNC(=O)CCC2=CC=CC=C2Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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